2-Bromoquinazolin-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

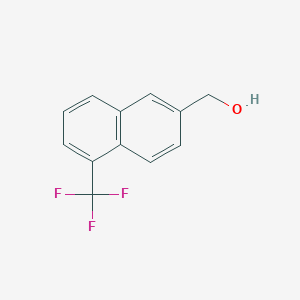

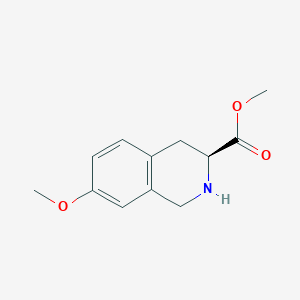

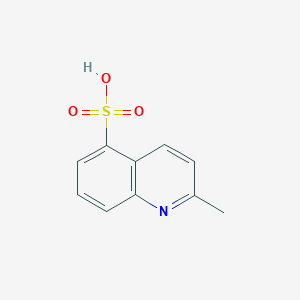

2-Bromoquinazolin-6-ol es un compuesto heterocíclico perteneciente a la familia de las quinazolinas. Se caracteriza por un átomo de bromo en la segunda posición y un grupo hidroxilo en la sexta posición del anillo de quinazolina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Bromoquinazolin-6-ol suele implicar la bromación de quinazolin-6-ol. Un método común es la reacción de quinazolin-6-ol con bromo en presencia de un disolvente adecuado como el ácido acético. La reacción suele llevarse a cabo a temperatura ambiente, y el producto se purifica mediante recristalización.

Métodos de producción industrial: La producción industrial de this compound puede implicar métodos más escalables como la síntesis en flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Bromoquinazolin-6-ol puede sufrir varias reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reacciones de oxidación: El grupo hidroxilo puede oxidarse para formar derivados de quinazolin-6-ona.

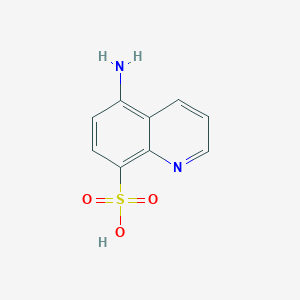

Reacciones de reducción: El compuesto puede reducirse para formar 2-aminoquinazolin-6-ol.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen hidróxido de sodio o carbonato de potasio en disolventes polares como el dimetilsulfóxido (DMSO).

Reacciones de oxidación: Se utilizan reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reacciones de reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Principales productos formados:

- Las reacciones de sustitución producen diversos derivados de quinazolina sustituidos.

- Las reacciones de oxidación producen derivados de quinazolin-6-ona.

- Las reacciones de reducción dan lugar a 2-aminoquinazolin-6-ol.

4. Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de derivados de quinazolina más complejos.

Biología: El compuesto se utiliza en el estudio de la inhibición enzimática e interacciones proteicas.

Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y tintes.

Aplicaciones Científicas De Investigación

2-Bromoquinazolin-6-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mecanismo De Acción

El mecanismo de acción de 2-Bromoquinazolin-6-ol depende en gran medida de su interacción con los objetivos biológicos. En química medicinal, se sabe que inhibe enzimas específicas uniéndose a sus sitios activos. Esta unión puede interferir con la función normal de la enzima, lo que lleva a efectos terapéuticos como la inhibición de la proliferación de células cancerosas o el crecimiento bacteriano.

Compuestos similares:

Quinazolin-6-ol: Carece del átomo de bromo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

2-Cloroquinazolin-6-ol: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que puede llevar a diferente reactividad y actividad biológica.

2-Aminoquinazolin-6-ol: Contiene un grupo amino en lugar de bromo, lo que da lugar a diferentes propiedades químicas y aplicaciones.

Singularidad: this compound es único debido a la presencia del átomo de bromo, que aumenta su reactividad en las reacciones de sustitución y su potencial como intermedio versátil en la síntesis de diversos compuestos biológicamente activos.

Comparación Con Compuestos Similares

Quinazolin-6-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Chloroquinazolin-6-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

2-Aminoquinazolin-6-ol: Contains an amino group instead of bromine, resulting in different chemical properties and applications.

Uniqueness: 2-Bromoquinazolin-6-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various biologically active compounds.

Propiedades

Fórmula molecular |

C8H5BrN2O |

|---|---|

Peso molecular |

225.04 g/mol |

Nombre IUPAC |

2-bromoquinazolin-6-ol |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H |

Clave InChI |

WJNTVPYCTHYALZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC(=NC=C2C=C1O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)